

Application of Pimelic Diphenylamide 106 in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pimelic Diphenylamide 106*

Cat. No.: *B1682606*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

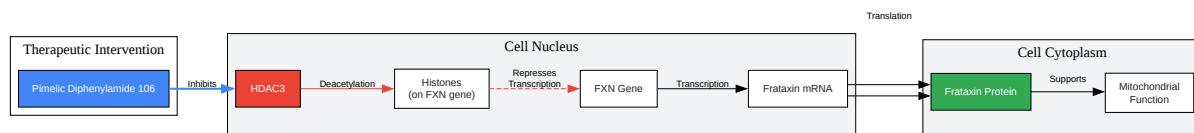
Introduction

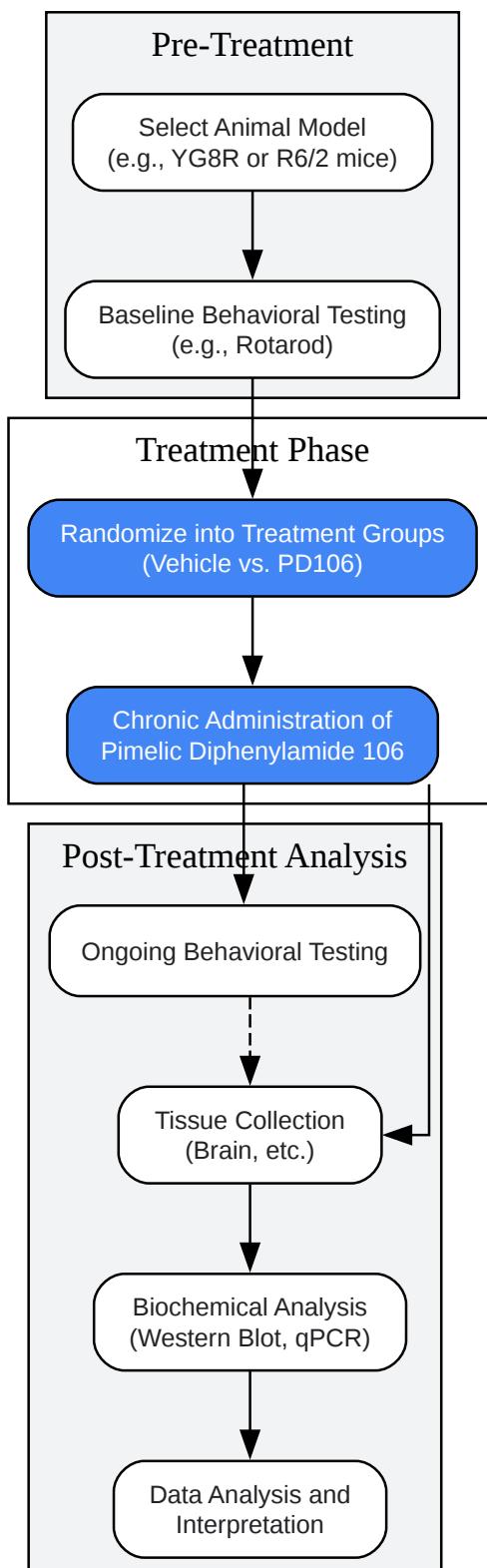
Pimelic Diphenylamide 106 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with a particular preference for HDAC3.^{[1][2][3]} This small molecule has emerged as a valuable research tool and a potential therapeutic candidate for various neurodegenerative diseases, most notably Friedreich's ataxia and Huntington's disease.^{[2][3][4][5]} Its mechanism of action involves the inhibition of HDACs, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression.^[2] In the context of Friedreich's ataxia, **Pimelic Diphenylamide 106** has been shown to increase the expression of the frataxin (FXN) gene, which is silenced in this disease, by promoting a more open chromatin structure.^{[1][2][5]}

These application notes provide a comprehensive overview of the use of **Pimelic Diphenylamide 106** in neurodegenerative disease models, including its biochemical properties, efficacy in various models, and detailed protocols for its application in both *in vitro* and *in vivo* settings.

Biochemical and Pharmacological Data

Pimelic Diphenylamide 106 is characterized as a slow, tight-binding inhibitor of Class I HDACs, which contributes to a prolonged duration of action.^{[2][3]} This property distinguishes it


from other HDAC inhibitors like hydroxamates (e.g., SAHA), which exhibit a more rapid on/off binding kinetic.[\[2\]](#)


Quantitative Data Summary

Parameter	Enzyme/Model	Value	Reference
IC ₅₀	HDAC1	150 nM	[2]
HDAC2		760 nM	[2]
HDAC3		370 nM	[2]
HDAC8		5 μM (after 3-hour preincubation)	[2]
K _i	HDAC1	~210 nM	[2]
HDAC3		~14 nM	[2]
Frataxin Protein Upregulation	Friedreich's Ataxia Patient Lymphoblast Cells (GM15850)	>5-fold increase (1-2 hours post-removal of 2 μM 106)	[2]
Frataxin mRNA Upregulation	KIKI Mouse Model (Brain)	Significant increase with 150 mg/kg daily injections for 3 days	[6]
Histone H3 Acetylation	Friedreich's Ataxia Patient Lymphoblast Cells (GM15850)	Sustained hyperacetylation for hours after removal of 2 μM 106	[2]
Histone H4 Acetylation	KIKI Mouse Model (Brain)	Increased acetylation at H4K5, H4K8, H4K16 with 150 mg/kg daily injections for 3 days	[6]

Signaling Pathway

Pimelic Diphenylamide 106 exerts its therapeutic effects in neurodegenerative diseases primarily through the modulation of gene expression via the inhibition of Class I HDACs. The pathway below illustrates this mechanism, particularly in the context of Friedreich's Ataxia.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged treatment with pimelic o-aminobenzamide HDAC inhibitors ameliorates the disease phenotype of a Friedreich ataxia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application of Pimelic Diphenylamide 106 in Neurodegenerative Disease Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682606#application-of-pimelic-diphenylamide-106-in-neurodegenerative-disease-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com